molecular formula C16H17N3O2 B11984123 N'-Benzylidene-2-(4-methoxyanilino)acetohydrazide

N'-Benzylidene-2-(4-methoxyanilino)acetohydrazide

Cat. No.: B11984123
M. Wt: 283.32 g/mol
InChI Key: FIOYAFWMKNIUDA-WOJGMQOQSA-N
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Description

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide is an organic compound with the molecular formula C16H17N3O2 and a molecular weight of 283.333 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide typically involves the condensation reaction between benzaldehyde and 2-(4-methoxyanilino)acetohydrazide . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzylidene-2-(4-methoxyanilino)acetohydrazide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-methoxyanilino)acetamide

InChI

InChI=1S/C16H17N3O2/c1-21-15-9-7-14(8-10-15)17-12-16(20)19-18-11-13-5-3-2-4-6-13/h2-11,17H,12H2,1H3,(H,19,20)/b18-11+

InChI Key

FIOYAFWMKNIUDA-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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